molecular formula C15H18N2O4S B2947497 N-(3-acetylphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428373-02-7

N-(3-acetylphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2947497
CAS No.: 1428373-02-7
M. Wt: 322.38
InChI Key: AOYNRTJEBIRMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Azetidine Derivatives

  • Antidepressant and Nootropic Agents : Azetidine derivatives, such as Schiff’s bases and 2-azetidinones, have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The 2-azetidinone skeleton, in particular, has shown promise as a central nervous system (CNS) active agent, suggesting the potential for therapeutic use in CNS disorders (Thomas et al., 2016).

Polymerization and Material Science

  • Anionic Polymerization of Azetidine : The polymerization of N-(methanesulfonyl)azetidine via anionic initiation has been explored, demonstrating the formation of polymers with sulfonyl groups incorporated into the polymer backbone. This research indicates the potential for azetidine derivatives in developing new polymeric materials with unique properties (Reisman et al., 2020).

Chemical Synthesis and Reactivity

  • Three-Component Reactions : Azetidines have been involved in stereospecific three-component reactions, producing precursors and congeners of bioactive compounds. Such reactions highlight the versatility of azetidine derivatives in synthetic chemistry, potentially leading to the development of novel therapeutic agents (Stephens et al., 2013).

Drug Discovery and Development

  • Biologically Active Azomethine Derivatives : Research into azomethine derivatives of azetidine compounds, such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, focuses on their pharmacological activities. These studies aim to identify leading compounds for further development into active pharmaceutical substances, indicating the role of azetidine derivatives in drug discovery processes (Chiriapkin et al., 2021).

Properties

IUPAC Name

N-(3-acetylphenyl)-1-cyclopropylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10(18)11-3-2-4-13(7-11)16-15(19)12-8-17(9-12)22(20,21)14-5-6-14/h2-4,7,12,14H,5-6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNRTJEBIRMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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